molecular formula C7H5ClINO3 B1433905 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene CAS No. 1508278-48-5

1-Chloro-2-iodo-5-methoxy-4-nitrobenzene

Cat. No. B1433905
Key on ui cas rn: 1508278-48-5
M. Wt: 313.48 g/mol
InChI Key: QIBRDROGJDZGHT-UHFFFAOYSA-N
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Patent
US09227978B2

Procedure details

To a solution of H2SO4 (600 mL, 90%), trifluoromethanesulfonic anhydride (11.3 g, 0.04 mol) and NIS (49.68 g, 0.22 mol) were added and resulting mixture was stirred at room temperature for 1 h. To this mixture, 4-chloro-2-methoxy-1-nitrobenzene (69 g, 0.368 mol) was added quickly. The mixture was stirred for 1 h, and then NIS (33.12 g, 0.148 mol) was slowly added to the mixture. The mixture was stirred at room temperature for 1 h and then was poured into ice-water. The precipitate collected by filtration, rinsed with water, aqueous NaSO3 and NaHCO3 solutions, and then dried in vacuo to afford the desired product (113 g, 98% yield).
Quantity
69 g
Type
reactant
Reaction Step One
Name
Quantity
33.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.3 g
Type
reactant
Reaction Step Four
Name
Quantity
49.68 g
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.C1C(=O)N([I:23])C(=O)C1.[Cl:24][C:25]1[CH:30]=[CH:29][C:28]([N+:31]([O-:33])=[O:32])=[C:27]([O:34][CH3:35])[CH:26]=1>OS(O)(=O)=O>[Cl:24][C:25]1[CH:26]=[C:27]([O:34][CH3:35])[C:28]([N+:31]([O-:33])=[O:32])=[CH:29][C:30]=1[I:23]

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
33.12 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
11.3 g
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
49.68 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
600 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting mixture
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitate collected by filtration
WASH
Type
WASH
Details
rinsed with water, aqueous NaSO3 and NaHCO3 solutions
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)OC)[N+](=O)[O-])I
Measurements
Type Value Analysis
AMOUNT: MASS 113 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 163.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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